Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)- Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)-
Brand Name: Vulcanchem
CAS No.: 73143-67-6
VCID: VC16244171
InChI: InChI=1S/C7H14O3/c1-3-6(8)5-7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m0/s1
SMILES:
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol

Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)-

CAS No.: 73143-67-6

Cat. No.: VC16244171

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

Pentanoic acid, 3-hydroxy-, ethyl ester, (3S)- - 73143-67-6

Specification

CAS No. 73143-67-6
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
IUPAC Name ethyl (3S)-3-hydroxypentanoate
Standard InChI InChI=1S/C7H14O3/c1-3-6(8)5-7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m0/s1
Standard InChI Key YESYELHMPYCIAQ-LURJTMIESA-N
Isomeric SMILES CC[C@@H](CC(=O)OCC)O
Canonical SMILES CCC(CC(=O)OCC)O

Introduction

Structural Characteristics and Molecular Identification

Stereochemical Configuration

The (3S) designation indicates the absolute configuration of the hydroxyl-bearing carbon within the pentanoic acid backbone. This stereochemistry is critical for interactions in chiral environments, such as enzyme-binding sites or asymmetric synthesis . The compound’s InChIKey (YESYELHMPYCIAQ-LURJTMIESA-N) and SMILES notation (CC[C@@H](CC(=O)OCC)O) explicitly encode this configuration, distinguishing it from its (3R) enantiomer .

Functional Groups and Reactivity

The molecule contains two key functional groups:

  • Ethyl ester moiety (-COOCH2CH3\text{-COOCH}_2\text{CH}_3): Imparts lipophilicity and influences hydrolysis kinetics under acidic or basic conditions.

  • Hydroxyl group (-OH\text{-OH}) at C3: Participates in hydrogen bonding and oxidation reactions, potentially forming ketones or participating in glycosylation .

Comparative Analysis of Isomers

While PubChem lists both the (3S)-specific form (CID 11062524) and a racemic/non-stereospecific entry (CID 316884), their computed properties diverge minimally except in optical activity . For example, the (3S) enantiomer’s specific rotation remains undocumented in the available data, a common gap for understudied chiral molecules.

Table 1: Key Identifiers of Pentanoic Acid, 3-Hydroxy-, Ethyl Ester, (3S)-

PropertyValueSource
CAS Registry Number73143-67-6
Molecular FormulaC7H14O3\text{C}_7\text{H}_{14}\text{O}_3
Molecular Weight146.18 g/mol
XLogP30.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthesis and Production

Challenges in Stereoselective Synthesis

Achieving high enantiomeric excess (ee) for the (3S) configuration requires chiral catalysts or biocatalysts. The absence of documented protocols in the literature underscores the need for further research into asymmetric methods tailored to this molecule.

Physicochemical Properties

Partitioning and Solubility

The compound’s moderate lipophilicity (XLogP3=0.7\text{XLogP3} = 0.7) suggests preferential solubility in organic solvents like ethyl acetate or dichloromethane over water . This property aligns with its ester functionality, which reduces polarity compared to the parent carboxylic acid.

Nuclear Magnetic Resonance (NMR)

While specific 1H^1\text{H} and 13C^{13}\text{C} NMR data for this compound are unavailable, analogous β-hydroxy esters exhibit characteristic peaks:

  • 1H^1\text{H}: δ 1.2–1.4 ppm (ethyl CH3_3), δ 4.1–4.3 ppm (ester CH2_2), δ 2.4–2.6 ppm (β-hydroxy CH) .

  • 13C^{13}\text{C}: ~170 ppm (ester carbonyl), ~70 ppm (hydroxy-bearing carbon) .

Infrared (IR) Spectroscopy

Expected absorption bands include:

  • 3400–3500 cm1^{-1} (O-H stretch),

  • 1740–1760 cm1^{-1} (ester C=O stretch),

  • 1200–1300 cm1^{-1} (C-O ester) .

Short-chain hydroxy esters often contribute fruity or floral notes. While no direct applications are cited, structural analogs like ethyl 3-hydroxybutanoate are used in flavor formulations .

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